

# Application Note: Quantification of 2-Ethylhexyl Hydrogen Adipate in Environmental Samples

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## Compound of Interest

Compound Name: 2-Ethylhexyl hydrogen adipate

CAS No.: 4337-65-9

Cat. No.: B1596041

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## Introduction: The Environmental Significance of Adipate Monoesters

**2-Ethylhexyl hydrogen adipate**, also known as mono(2-ethylhexyl) adipate (MEHA), is the monoester of adipic acid and 2-ethylhexanol. While its diester counterpart, di(2-ethylhexyl) adipate (DEHA), is widely used as a plasticizer in various consumer products, MEHA is of significant environmental and toxicological interest.[1][2][3] It is a primary metabolite of DEHA, formed in biological systems and potentially in the environment through partial hydrolysis of the parent diester.[3] The presence of **2-ethylhexyl hydrogen adipate** in environmental compartments such as water and soil can be an indicator of contamination with DEHA-containing plastics and the subsequent degradation processes. Given the endocrine-disrupting potential of some plasticizers and their metabolites, sensitive and reliable quantification of **2-ethylhexyl hydrogen adipate** is crucial for assessing environmental exposure and understanding the fate of adipate plasticizers.

This application note provides a comprehensive guide for the quantification of **2-ethylhexyl hydrogen adipate** in environmental water and soil samples, detailing protocols for sample

preparation and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Chemical Structure and Properties

To avoid ambiguity with its diester counterpart, the chemical structure of **2-ethylhexyl hydrogen adipate** is presented below.

Caption: Chemical structure of **2-ethylhexyl hydrogen adipate**.

## Analytical Strategy: A Multi-faceted Approach

The quantification of **2-ethylhexyl hydrogen adipate** in complex environmental matrices necessitates a robust analytical strategy that combines efficient sample preparation with sensitive and selective detection. The choice between GC-MS and LC-MS/MS often depends on the specific sample matrix, required sensitivity, and available instrumentation.

- Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of semi-volatile organic compounds. For **2-ethylhexyl hydrogen adipate**, derivatization is often required to improve its volatility and chromatographic behavior.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity without the need for derivatization, making it particularly suitable for the direct analysis of more polar compounds like **2-ethylhexyl hydrogen adipate**.<sup>[4]</sup>

## Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract **2-ethylhexyl hydrogen adipate** from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

## Protocol for Water Samples

This protocol details the solid-phase extraction (SPE) of **2-ethylhexyl hydrogen adipate** from water samples.

#### Materials:

- Glass fiber filters (0.45  $\mu\text{m}$ )
- SPE cartridges (e.g., Oasis HLB, 200 mg)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Deionized water
- Formic acid

#### Procedure:

- **Sample Filtration:** Filter the water sample (typically 500 mL to 1 L) through a 0.45  $\mu\text{m}$  glass fiber filter to remove suspended solids.
- **SPE Cartridge Conditioning:** Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
- **Sample Loading:** Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Washing:** After loading, wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.
- **Drying:** Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.
- **Elution:** Elute the analyte from the cartridge with 10 mL of ethyl acetate.
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of isooctane for GC-MS or methanol for LC-MS/MS).

## Protocol for Soil and Sediment Samples

This protocol describes the pressurized liquid extraction (PLE) for soil and sediment samples.

Materials:

- Diatomaceous earth
- Hexane (HPLC grade)
- Acetone (HPLC grade)
- Anhydrous sodium sulfate

Procedure:

- **Sample Preparation:** Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.<sup>[5]</sup> Homogenize the sample.
- **PLE Cell Preparation:** Mix approximately 10 g of the homogenized soil sample with an equal amount of diatomaceous earth and place it into a PLE cell.
- **Extraction:** Perform the pressurized liquid extraction with a mixture of hexane and acetone (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
- **Drying and Concentration:** Pass the extract through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the extract to a small volume (approximately 1 mL) using a rotary evaporator.
- **Solvent Exchange:** Exchange the solvent to one compatible with the subsequent analytical technique (e.g., isooctane for GC-MS).

## Instrumental Analysis: Detailed Methodologies

### GC-MS Analysis (with Derivatization)

Rationale: Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the carboxylic acid group of **2-ethylhexyl hydrogen adipate** into a less polar and more volatile trimethylsilyl (TMS) ester, improving its chromatographic properties.

## Protocol:

- Derivatization: To the reconstituted extract (in a non-protic solvent), add 50  $\mu\text{L}$  of BSTFA and 10  $\mu\text{L}$  of pyridine. Cap the vial and heat at 70°C for 30 minutes.
- GC-MS Conditions:
  - Column: DB-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent.
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Injector: Splitless mode at 280°C.
  - Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 10°C/min, and hold for 5 min.
  - MS Detector: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

## Quantitative Data Summary (Typical Performance)

Parameter	Typical Value
Linearity ( $R^2$ )	>0.995
Limit of Detection (LOD)	0.01 - 0.1 $\mu\text{g/L}$ (water)
Limit of Quantification (LOQ)	0.03 - 0.3 $\mu\text{g/L}$ (water)
Recovery	85 - 110%
Precision (%RSD)	<15%

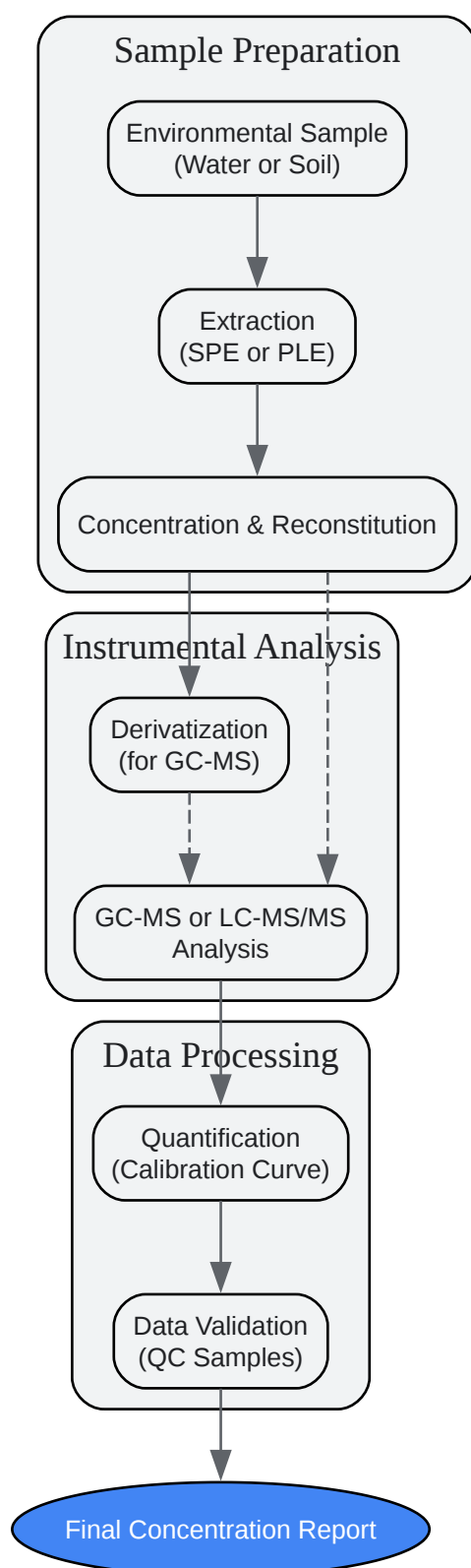
## LC-MS/MS Analysis

Rationale: LC-MS/MS provides high sensitivity and specificity for **2-ethylhexyl hydrogen adipate** without the need for derivatization, simplifying sample preparation.

## Protocol:

- LC Conditions:
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5  $\mu$ m).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in methanol.
  - Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  - Flow Rate: 0.3 mL/min.
- MS/MS Conditions:
  - Ionization: Electrospray ionization (ESI), negative mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor and product ion transitions for **2-ethylhexyl hydrogen adipate** should be optimized. For example, the deprotonated molecule  $[M-H]^-$  as the precursor ion.

#### Workflow Diagram



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Caption: General workflow for the quantification of **2-ethylhexyl hydrogen adipate**.

## Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating reliable and defensible data.

- **Method Blanks:** Analyze a blank sample with each batch to check for contamination from reagents and labware.
- **Matrix Spikes:** Spike a real sample with a known amount of **2-ethylhexyl hydrogen adipate** to assess matrix effects and recovery.
- **Internal Standards:** Use a stable isotope-labeled analog of **2-ethylhexyl hydrogen adipate**, if available, to correct for variations in extraction efficiency and instrument response.
- **Calibration Curve:** Generate a multi-point calibration curve with each analytical run to ensure linearity and accurate quantification.

## Conclusion

The methods detailed in this application note provide a robust framework for the quantification of **2-ethylhexyl hydrogen adipate** in environmental samples. The choice between GC-MS and LC-MS/MS will depend on the specific analytical needs and available resources. Careful attention to sample preparation and rigorous QA/QC procedures are paramount for achieving accurate and reproducible results. This will enable researchers to better understand the environmental fate and potential risks associated with adipate plasticizers.

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